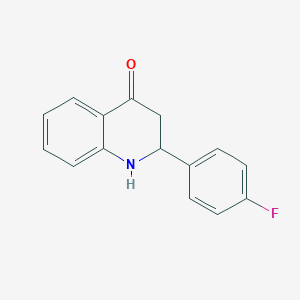

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCOFMBOJBRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587801 | |

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155370-03-9 | |

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone CAS number

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

CAS Number: 155370-03-9

This document provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide covers its chemical identity, potential synthetic routes, and likely biological activities based on the broader class of quinolinone compounds.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |

| Molecular Formula | C₁₅H₁₂FNO |

| Molecular Weight | 241.26 g/mol |

| CAS Number | 155370-03-9 |

Synthesis

Proposed Experimental Protocol: Domino Reduction-Cyclization

This protocol is based on the synthesis of analogous 2-aryl-2,3-dihydro-4(1H)-quinolinones and would require optimization for this specific compound.

Starting Material: (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (an aminochalcone derivative). This precursor can be synthesized through a Claisen-Schmidt condensation between 2-aminoacetophenone and 4-fluorobenzaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Procedure:

-

Reduction of the Nitro Group: To a solution of the starting 2'-nitrochalcone derivative in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder.

-

Acidification: Acidify the reaction mixture with a strong acid, for example, concentrated hydrochloric acid, and heat to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Cyclization: The reduction of the nitro group to an amine is followed by an in-situ acid-catalyzed intramolecular Michael addition of the newly formed aniline to the enone system, leading to the cyclization and formation of the 2,3-dihydro-4(1H)-quinolinone ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

Potential Biological Activity and Mechanism of Action

Quinolinone and the structurally related quinolone scaffolds are well-established pharmacophores, most notably as antibacterial agents. The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication, transcription, and repair.

By stabilizing the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[3][4] It is plausible that this compound could exhibit similar antibacterial properties by targeting these essential bacterial enzymes.

Furthermore, various quinolinone derivatives have been investigated for a range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The cytotoxic effects of some quinolinones have been linked to the induction of apoptosis in cancer cell lines.[6]

Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases

Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. Based on the extensive research into quinolinone and quinolone scaffolds, this compound is a candidate for investigation as an antibacterial agent, with a likely mechanism of action involving the inhibition of bacterial DNA topoisomerases. Further research into its synthesis, purification, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound belonging to the quinolinone class of molecules. Quinolinones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and antileishmanial properties. This document consolidates available information on the synthesis, chemical properties, and potential biological activities of this compound, drawing upon data from structurally similar analogs to provide a thorough understanding for research and drug development purposes.

Chemical Identity and Properties

The compound of interest is identified by the IUPAC name 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one .[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | [1] |

| CAS Number | 155370-03-9 | [1] |

| Molecular Formula | C₁₅H₁₂FNO | |

| Molecular Weight | 241.26 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1C2CC(=O)C3=CC=CC=C3N2)F |

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via a two-step sequence starting from the appropriate 2-aminochalcone.

Caption: Proposed synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one.

General Experimental Protocol (by Analogy)

A plausible experimental protocol, based on the synthesis of similar 2-aryl-2,3-dihydroquinolin-4(1H)-ones, is as follows:

-

Synthesis of (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one:

-

To a solution of 2'-aminoacetophenone in ethanol, add 4-fluorobenzaldehyde.

-

Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise while stirring at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the chalcone.

-

-

Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one:

-

Dissolve the synthesized chalcone in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

Reflux the reaction mixture for several hours until completion (monitored by TLC).

-

After cooling, the product is isolated by filtration, washed, and purified by recrystallization.

-

Biological Activity and Potential Applications

While direct biological data for 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one is limited in the provided search results, the broader classes of quinolinones and quinazolinones, particularly those with fluorophenyl substitutions, have demonstrated significant therapeutic potential.

Antibacterial Activity

Quinolone antibiotics are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The inhibition of these enzymes leads to bacterial cell death. A structurally related compound, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, has shown potent antibacterial activity.

| Compound | Organism | Zone of Inhibition (cm) | Reference |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 1.1 | [2] |

| Bacillus subtilis | 1.4 | [2] | |

| Ciprofloxacin (Standard) | Proteus vulgaris | 2.0 | [2] |

| Bacillus subtilis | 2.2 | [2] |

This suggests that 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one may also exhibit antibacterial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinolinone and quinazolinone derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization. For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogues have exhibited broad-spectrum cytotoxic activity against a panel of human cancer cell lines.

Antileishmanial Activity

A study on 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which share a core structural similarity, revealed potent antileishmanial activity. One of the active compounds in this study contained a 4-fluorophenyl group, indicating the potential contribution of this moiety to the observed biological effect.

| Compound | Activity | IC₅₀ (µM) | Reference |

| 2-(4-fluorophenyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)acetamide | Antileishmanial (intracellular amastigote form of L. donovani) | 8.75 | [1] |

Proposed Mechanism of Action

By analogy with the well-studied quinolone antibiotics, a probable mechanism of action for 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one as an antibacterial agent involves the inhibition of bacterial type II topoisomerases.

Caption: Proposed mechanism of antibacterial action.

Conclusion

2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is a strong candidate for investigation as an antibacterial, anticancer, and antileishmanial agent. Further research is warranted to synthesize this compound, fully characterize its physicochemical properties, and elucidate its specific biological activities and mechanisms of action through rigorous experimental protocols. This technical guide serves as a foundational resource to stimulate and guide future research in this area.

References

An In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and experimental context.

Core Physical and Chemical Properties

This compound is a derivative of the quinolinone scaffold, a class of compounds known for a wide range of biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Value | Reference |

| IUPAC Name | 2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | [1] |

| CAS Number | 155370-03-9 | [1][2] |

| Molecular Formula | C₁₅H₁₂FNO | [2] |

| Molecular Weight | 241.26 g/mol | [2] |

| Appearance | White solid (typical for related compounds) | [3] |

Experimental Protocols

Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones

A general and environmentally friendly method for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones involves the reaction of 2-aminobenzonitriles with aromatic aldehydes in the presence of a base.

Materials:

-

2-Aminobenzonitrile

-

4-Fluorobenzaldehyde

-

Potassium phosphate (K₃PO₄)

-

Water

-

Tert-butyl hydroperoxide (TBHP) (for subsequent oxidation if desired)

Procedure:

-

A mixture of 2-aminobenzonitrile (1.0 mmol), 4-fluorobenzaldehyde (1.2 mmol), and potassium phosphate (2.0 mmol) is prepared in water (3 mL).

-

The reaction mixture is stirred at 100°C for 24 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel to yield the pure this compound.

This protocol can be adapted for the synthesis of a variety of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones with moderate to good yields.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra provide detailed information about the molecular structure. For instance, in related compounds, characteristic signals for the protons and carbons of the quinolinone core and the substituted phenyl ring are observed.[3][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the compound. For analogous 2-arylquinazolin-4(3H)-ones, melting points have been reported in the range of 235-242°C.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.

Potential Biological Significance

While direct biological studies on this compound are limited in the available literature, the broader class of fluoro-substituted quinoline and dihydroquinazoline derivatives has demonstrated significant pharmacological potential. These activities include:

-

Anticancer Properties: Many quinazolinone derivatives have been investigated as potent anticancer agents.[5][6] Some fluorinated derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]

-

Antibacterial Activity: Fluoroquinolones are a well-established class of antibiotics. The introduction of a fluorine atom can enhance antibacterial potency.

-

Calcium Channel Blockade: Certain fluoro-substituted 3,4-dihydroquinazoline derivatives have been evaluated as T-type calcium channel blockers, suggesting potential applications in treating conditions like inflammatory pain.[7][8]

The presence of the fluorine atom in this compound suggests that it may exhibit interesting biological activities worthy of further investigation.

Visualizations

To aid in the understanding of the experimental and logical workflows associated with the study of this compound, the following diagrams are provided.

Caption: General workflow for the synthesis, characterization, and potential biological evaluation.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. This molecule belongs to the class of 2-aryl-2,3-dihydro-4(1H)-quinolinones, a scaffold known for a diverse range of biological activities, including cytotoxic and antimicrobial properties. While specific data for this fluorinated derivative is limited in publicly accessible literature, this guide consolidates information on its structural characteristics and provides generalized experimental protocols based on established synthetic routes for this class of compounds. The potential for this compound in drug discovery is also discussed in the context of related active molecules.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 155370-03-9 Molecular Formula: C₁₅H₁₂FNO Molecular Weight: 241.26 g/mol

The chemical structure consists of a 2,3-dihydro-4(1H)-quinolinone core with a 4-fluorophenyl group substituted at the 2-position. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

Basic Structure:

Caption: Chemical structure of this compound.

Synthesis

General Experimental Protocol: Friedländer Annulation

A widely used method for the synthesis of quinolines and their derivatives is the Friedländer annulation. A plausible synthetic route for the target compound is the reaction of 2-aminoacetophenone with 4-fluorobenzaldehyde.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Detailed Methodology:

-

To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture of water and ethanol) is added 4-fluorobenzaldehyde (1.0-1.2 eq).

-

A catalytic amount of a base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) or an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Note: The choice of catalyst and solvent, as well as the reaction temperature and time, may need to be optimized to achieve the best yield and purity.

Spectroscopic Data (Predicted and Analogous Compounds)

Direct spectroscopic data for this compound is not available in the searched literature. However, based on the analysis of similar compounds, the following characteristic spectral data can be predicted.

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aromatic protons of the quinolinone ring (multiplets, ~6.5-8.0 ppm).- Aromatic protons of the 4-fluorophenyl ring (multiplets, ~7.0-7.6 ppm).- A methine proton at the C2 position (a doublet of doublets, ~4.5-5.5 ppm).- Methylene protons at the C3 position (two doublet of doublets, ~2.5-3.5 ppm).- A broad singlet for the N-H proton (~8.0-10.0 ppm, solvent dependent). |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Carbonyl carbon (C4) at ~190-200 ppm.- Aromatic carbons of both rings in the range of ~110-150 ppm.- Methine carbon (C2) at ~50-60 ppm.- Methylene carbon (C3) at ~40-50 ppm. |

| IR (KBr pellet) | - N-H stretching vibration at ~3200-3400 cm⁻¹.- C=O stretching vibration at ~1650-1680 cm⁻¹.- Aromatic C-H stretching vibrations at ~3000-3100 cm⁻¹.- C-F stretching vibration at ~1150-1250 cm⁻¹. |

| Mass Spectrometry (EI or ESI) | - Molecular ion peak (M⁺) at m/z = 241. |

Potential Biological Activity and Signaling Pathways

The 2-aryl-2,3-dihydro-4(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Derivatives of this scaffold have been reported to exhibit a range of biological activities.

Anticancer Activity

Many quinolinone and quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key cellular processes.

Potential Signaling Pathway Involvement:

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Some related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-fluorophenyl group in the target molecule could enhance its binding to the colchicine binding site on tubulin, a common target for such inhibitors.

Antimicrobial Activity

Quinoline and quinazolinone derivatives are also well-known for their antibacterial and antifungal properties.[2][3] The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Potential Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for antimicrobial screening and mechanism of action studies.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery due to its structural similarity to known bioactive compounds. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation.

Future research should focus on:

-

Optimized Synthesis and Characterization: Developing a high-yield, scalable synthesis and obtaining complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure and purity.

-

In-depth Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activity.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate its molecular target and signaling pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the key structural features required for biological activity, which can guide the design of more potent and selective drug candidates.

This in-depth guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and its derivatives.

References

Spectral and Methodological Profile of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies related to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. Due to the limited availability of specific experimental spectral data for the title compound, representative data from its non-fluorinated analog, 2-phenyl-2,3-dihydro-4(1H)-quinolinone, is presented. This guide also details a general experimental protocol for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones and explores the potential biological relevance of this class of compounds.

Spectral Data Analysis

¹H NMR Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Note: Specific proton NMR data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available in the searched resources. Researchers should expect characteristic signals for the aromatic protons of the quinolinone and the phenyl rings, as well as signals for the protons at the C2 and C3 positions of the dihydroquinolinone core.

¹³C NMR Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Detailed carbon NMR data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available. The spectrum would be expected to show signals for the carbonyl carbon (C4), the carbons of the two aromatic rings, and the aliphatic carbons at C2 and C3.

Mass Spectrometry Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

| m/z | Interpretation |

| Data not available | - |

Note: Mass spectrometry data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not found. The molecular ion peak [M]+ would be expected at m/z corresponding to the molecular weight of the compound.

Infrared (IR) Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

Note: IR spectral data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available. Key characteristic peaks would include a strong absorption for the C=O stretching of the ketone and N-H stretching vibrations.

Experimental Protocols: Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones

A general and efficient method for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones involves the cyclocondensation of an appropriate 2-aminoaryl ketone with an aldehyde.

General Procedure

A mixture of a 2-aminoaryl ketone (1 equivalent) and an aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid is added to the mixture. The reaction is then typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.

Below is a visual representation of the general synthetic workflow.

Caption: Synthetic workflow for 2-aryl-2,3-dihydro-4(1H)-quinolinones.

Biological Activity and Signaling Pathways

Compounds containing the 2,3-dihydro-4(1H)-quinolinone scaffold have been investigated for a variety of biological activities. Notably, some 2-aryl substituted derivatives have demonstrated cytotoxic effects against cancer cell lines. While the specific signaling pathway for this compound is not documented, a plausible mechanism of action, based on related compounds, involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

The following diagram illustrates a potential signaling pathway for the cytotoxic activity of 2-aryl-2,3-dihydro-4(1H)-quinolinones.

Caption: Potential mechanism of cytotoxic action.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Disclaimer: As of December 2025, specific experimental data on the mechanism of action for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective analysis based on the known biological activities of the broader class of 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives. The proposed mechanisms, experimental protocols, and data are illustrative and intended to guide research and development efforts for this compound.

Executive Summary

The 2,3-dihydro-4(1H)-quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds. Derivatives with an aryl group at the 2-position have demonstrated a wide range of pharmacological effects, most notably in the realm of oncology. This technical guide consolidates the potential mechanisms of action for this compound, outlines detailed experimental protocols for its characterization, and presents hypothetical data to illustrate expected outcomes. The primary prospective application for this compound class is as an anticancer agent, potentially acting through the inhibition of key cellular processes like cell division and signal transduction.

Predicted Core Mechanism of Action: Anticancer Activity

Based on structure-activity relationships of analogous compounds, the primary hypothesized mechanism of action for this compound is the induction of cancer cell death through one or more of the following pathways:

-

Inhibition of Topoisomerases: Like many quinolone structures, this compound may interfere with the function of topoisomerase enzymes (I and/or II), which are critical for DNA replication and repair.[1][2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.

-

Kinase Inhibition: The quinolinone core is present in several known kinase inhibitors. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., Akt, mTOR).

-

Microtubule Disruption: Some quinazolinone derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data Summary (Hypothetical)

The following tables summarize prospective quantitative data that could be obtained through the experimental protocols outlined in this guide.

Table 1: In Vitro Cytotoxicity Data

| Cancer Cell Line | Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT-116 | Colon Carcinoma | 12.2 |

| HepG2 | Hepatocellular Carcinoma | 15.7 |

| PC-3 | Prostate Cancer | 9.8 |

| A549 | Lung Carcinoma | 11.5 |

Table 2: Potential Enzyme Inhibition Data

| Target Enzyme | Assay Type | Hypothetical IC₅₀ (µM) |

| Topoisomerase I | DNA Relaxation Assay | 5.2 |

| Topoisomerase IIα | Decatenation Assay | 18.9 |

| VEGFR-2 Kinase | Kinase Activity Assay | 25.4 |

| PI3Kα | Kinase Activity Assay | > 50 |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The treated plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Topoisomerase I DNA Relaxation Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine).

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA form.

In Vivo Xenograft Model for Anticancer Efficacy

-

Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old, are used for this study.[3]

-

Tumor Cell Implantation: Approximately 5 x 10⁶ human cancer cells (e.g., PC-3) in a suspension of Matrigel are subcutaneously injected into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[3]

-

Treatment Administration: The mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle only.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the treatment period, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations: Signaling Pathways and Workflows

Caption: Hypothesized signaling pathway inhibition.

Caption: Experimental workflow for mechanism of action studies.

Conclusion

While specific data for this compound remains to be published, the body of evidence from related 2-aryl-2,3-dihydro-4(1H)-quinolinone analogs strongly suggests its potential as an anticancer agent. The proposed mechanisms of topoisomerase inhibition and/or kinase modulation provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the precise mechanism of action and evaluating the therapeutic potential of this promising compound. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

The Biological Frontier of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this diverse family, derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone are emerging as a class of significant interest. The incorporation of a fluorophenyl group at the 2-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives and their close structural analogs. While direct biological data for this specific scaffold is still emerging in publicly available literature, this paper will focus on the well-documented anticancer and antimicrobial properties of structurally related 2-phenyl-4-quinolone and fluoroquinolone derivatives. This information serves as a critical foundation for researchers engaged in the design and development of novel therapeutics based on this promising chemical framework. We will delve into their mechanisms of action, present available quantitative biological data, and provide detailed experimental protocols for key assays.

Anticancer Activity

The anticancer potential of quinolinone derivatives has been a major focus of research. The introduction of an aryl group, particularly a fluorinated phenyl ring, at the 2-position has been shown to be a key determinant of cytotoxic activity.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which 2-aryl-4-quinolone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Several studies have demonstrated that fluorinated 2-phenyl-4-quinolone derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.

Figure 1. Simplified signaling pathway of tubulin polymerization inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative fluorinated 2-phenyl-4-quinolone derivatives against various human cancer cell lines. The data is presented as the concentration required to cause 50% growth inhibition (GI50 or IC50).

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal, Melanoma | log GI50 | < -8.00 | [1][2] |

| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | - | IC50 (Tubulin Polymerization) | 0.46 µM | [1][2] |

| 7-Fluoro-2-phenyl-4-quinolone | Colon (COLO-205) | - | Potent | [3] |

| 2-Phenyl-4-quinolone (YT-1) | Leukemia (U937) | - | Potent | [4] |

| Quinoline-based dihydrazone derivative (3b) | Breast (MCF-7) | IC50 | 7.016 µM | [5] |

| Quinoline-based dihydrazone derivative (3c) | Breast (MCF-7) | IC50 | 7.05 µM | [5] |

Antimicrobial Activity

The quinolone scaffold is famously associated with a potent class of broad-spectrum antibiotics known as fluoroquinolones. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that significantly enhanced antibacterial activity. While the user's core structure specifies a 2-(4-fluorophenyl) substituent, the principles of antimicrobial action derived from classical fluoroquinolones are highly relevant.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a necessary step for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks. This chromosomal damage triggers a cascade of events that ultimately results in bacterial cell death.

Figure 2. Mechanism of action of fluoroquinolones on bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolone analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone analogs (general) | E. coli K12 | <0.062 | [7] |

| Fluoroquinolone analogs (general) | S. aureus RN4220 | <0.062 | [7] |

| 4-Hydroxy-2-quinolone analog (3j) | S. aureus | 125-500 | [8] |

| 2-Alkyl-4-quinolone (4d) | S. aureus | ≤ 3.12 | [9] |

| 2-Alkyl-4-quinolone (4e) | S. aureus | ≤ 6.25 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key assays used to evaluate the biological activity of quinolinone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.

Workflow:

Figure 3. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.

-

Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the scattering of light by the newly formed microtubules.

-

Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.

-

Compound Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value can be determined by quantifying the band intensities.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that this class of molecules is likely to possess significant anticancer and antimicrobial activities. The primary mechanisms of action, inhibition of tubulin polymerization and disruption of bacterial DNA gyrase, are well-established and clinically validated targets.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinolinone core and the fluorophenyl ring to optimize potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and drug-like properties.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds to identify potential biomarkers and combination therapy strategies.

The continued exploration of these derivatives holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]

- 9. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Novel Therapeutics: A Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that has emerged as a critical pharmaceutical intermediate. Its structural scaffold is a key component in the development of a wide array of bioactive molecules. The presence of the fluorophenyl group and the quinolinone core makes it a versatile building block for synthesizing compounds with potential therapeutic applications in oncology, virology, and neurology. This technical guide provides an in-depth overview of its synthesis, properties, and role in the creation of novel pharmaceutical agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several synthetic routes, with the Friedländer annulation and related cyclization reactions being the most common. These methods generally involve the condensation of an appropriate amino-substituted aromatic ketone with a compound containing a reactive methylene group.

A plausible synthetic approach is the reaction of a 2-aminoaryl ketone with a chalcone derivative. The reaction is typically catalyzed by an acid or a base and proceeds through a Michael addition followed by an intramolecular cyclization and dehydration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂FNO |

| Molecular Weight | 241.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, a methine proton adjacent to the phenyl ring, and two methylene protons. |

| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon. |

| Mass Spectrometry | [M+H]⁺ peak at m/z = 242.26 |

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The quinolinone core is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Anticancer Agents

Derivatives of the this compound scaffold have shown promising anticancer activity. These compounds can be further modified to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatization at the nitrogen atom or the aromatic ring of the quinolinone core can lead to potent inhibitors of protein kinases, which are crucial regulators of cell signaling.

Antiviral Agents

The quinolinone nucleus is also a key feature in the design of antiviral drugs. By incorporating different functional groups onto the this compound backbone, researchers have developed compounds with activity against a range of viruses. These derivatives can interfere with viral replication and entry into host cells.

Experimental Protocols

General Experimental Protocol for Friedländer-type Synthesis:

-

Reaction Setup: To a solution of an appropriately substituted 2-aminoaryl ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding α,β-unsaturated ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, piperidine).

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (if an acid catalyst was used). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Logical Relationships

The therapeutic effects of pharmaceuticals derived from this compound are often attributed to their interaction with specific cellular signaling pathways. For example, in cancer therapy, these compounds might inhibit kinases in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Potential Therapeutic Targets of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific therapeutic targets and biological activity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is limited in the currently available scientific literature. This guide, therefore, provides an in-depth overview of the potential therapeutic targets based on the known activities of the broader classes of 2-aryl-2,3-dihydro-4(1H)-quinolinones and structurally similar quinazolinone derivatives. The information presented should be considered as a predictive guide for future research and not as established data for the specific compound .

Introduction

The quinolinone and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these core structures have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The presence of a 2-aryl substituent, such as the 4-fluorophenyl group in the compound of interest, is a common feature in many biologically active molecules within this class, significantly influencing their therapeutic potential. This technical guide will explore the most probable therapeutic targets for this compound based on extensive analysis of related compounds.

Potential Therapeutic Targets in Oncology

The most widely reported therapeutic application for 2-aryl-quinolinone and quinazolinone derivatives is in the field of oncology. Several key cellular components and pathways have been identified as targets for these classes of compounds.

Tubulin Polymerization

A significant number of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The 4-fluorophenyl substituent at the 2-position may contribute to the binding affinity and efficacy of this inhibition.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Receptor Tyrosine Kinases (RTKs)

Several quinazolinone derivatives are known to be potent inhibitors of receptor tyrosine kinases, which are crucial mediators of cell proliferation, survival, and angiogenesis. Key RTKs that could be potential targets include:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many anticancer drugs.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.

-

c-Met: Its dysregulation is implicated in tumor growth and metastasis.

Inhibition of these kinases blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cancer cell proliferation and survival.

Caption: Inhibition of Receptor Tyrosine Kinase signaling pathways.

Other Potential Anticancer Targets

-

Histone Deacetylases (HDACs): Some quinazolinone derivatives act as HDAC inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.

-

Cathepsins B and H: These proteases are involved in tumor invasion and metastasis. 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones have been identified as potential inhibitors of these enzymes.

Potential Antibacterial Targets

Fluoroquinolones, a class of antibiotics with a related quinolone core structure, are well-established inhibitors of bacterial DNA synthesis. It is plausible that this compound could exhibit similar antibacterial activity.

DNA Gyrase and Topoisomerase IV

These bacterial enzymes are essential for DNA replication, recombination, and repair. Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Presentation

The following tables summarize representative quantitative data for structurally related quinolinone and quinazolinone derivatives. Note: This data is not for this compound and should be used for comparative purposes only.

Table 1: Cytotoxicity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Analogues [1]

| Compound | Cell Line | GI₅₀ (µM) |

| Phenyl analogue | MCF-7 | 1.3 |

| Tolyl analogue | MCF-7 | 4.0 |

| 2-Naphthyl analogue | HT29 | >10 |

| 1-Naphthyl analogue | HT29 | <0.05 |

| 1-Naphthyl analogue | U87 | <0.05 |

| 1-Naphthyl analogue | A2780 | <0.05 |

| 1-Naphthyl analogue | H460 | <0.05 |

| 1-Naphthyl analogue | BE2-C | <0.05 |

Table 2: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| Derivative A | E. coli | 18 |

| Derivative B | S. aureus | 22 |

| Derivative C | P. aeruginosa | 15 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assays commonly used for this class of molecules.

MTT Cytotoxicity Assay

This assay is a colorimetric method to assess cell viability.

Workflow:

References

The Quinolinone Core: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and natural product research. Comprising a benzene ring fused to a pyridinone ring, this structure is present in a vast array of pharmacologically active molecules, from naturally occurring alkaloids to blockbuster synthetic drugs.[1] Quinolinones exist as two primary isomers, quinolin-2(1H)-one and quinolin-4(1H)-one, both of which have served as foundational templates for drug discovery campaigns targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This technical guide provides an in-depth overview of the discovery and history of quinolinone compounds, detailing key synthetic milestones, quantitative biological data, experimental protocols, and the signaling pathways through which they exert their effects.

Historical Milestones and Discovery

The journey of quinolinone compounds is intrinsically linked to the broader history of quinoline chemistry. The parent molecule, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3] However, the specific synthesis of the quinolinone core came later in the 19th century. A pivotal moment in the history of these compounds was the work of Rudolf Camps, who in 1899, reported the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce both quinolin-2-ones and quinolin-4-ones.[2] This reaction, now known as the Camps cyclization, was a landmark achievement that opened the door for the systematic synthesis and investigation of this class of compounds.

Shortly after, other foundational synthetic methods were established, including the Conrad-Limpach and Gould-Jacobs reactions, which provided routes to 4-hydroxyquinolines (the tautomeric form of quinolin-4-ones).[4][5] The 20th century saw the discovery of the potent biological activities of quinolinone derivatives, most notably the antibacterial effects of the quinolones, beginning with the discovery of nalidixic acid in the 1960s. This spurred decades of research, leading to the development of the highly successful fluoroquinolone class of antibiotics.[6] Today, the quinolinone scaffold remains a privileged structure in drug discovery, with ongoing efforts to develop novel analogs with improved efficacy and new therapeutic applications.[1]

Natural Occurrence

While a significant portion of pharmacologically important quinolinones are synthetic, the core structure is also found in nature. Quinolinone alkaloids have been isolated from various plants, fungi, and bacteria.[1] These natural products exhibit a remarkable diversity of biological activities and have often served as inspiration for synthetic chemists.

For example, plants from the Rutaceae and Rubiaceae families are known sources of quinolinone alkaloids. The compound graveoline, isolated from Ruta graveolens, displays antimicrobial and antifungal properties. Another notable example is camptothecin, a potent anticancer agent isolated from the Chinese tree Camptotheca acuminata, which features a complex quinoline-based structure and functions as a topoisomerase I inhibitor.

Key Synthetic Methodologies

The construction of the quinolinone ring system has been a subject of extensive research, leading to the development of several named reactions that are still widely used today.

Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and alkoxymethylenemalonate esters.[7] The reaction proceeds through a condensation, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation.[4][7]

Camps Cyclization

The Camps cyclization involves the intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[2] The regioselectivity of the reaction, yielding either quinolin-2-one or quinolin-4-one derivatives, can be controlled by the reaction conditions and the structure of the starting material.

Biological Activity and Therapeutic Applications

Quinolinone derivatives possess an exceptionally broad range of biological activities, which has led to their development as drugs for various diseases.

Antibacterial Activity

The most well-known application of the quinolinone core is in antibacterial agents. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of antibiotics that function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.

Anticancer Activity

Numerous quinolinone derivatives have been investigated as anticancer agents. They exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of the EGFR signaling pathway blocks downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[1]

Immunosuppressive and Anti-inflammatory Activity

Certain quinolinone derivatives have been shown to possess immunosuppressive properties by inhibiting key signaling pathways in immune cells, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a master regulator of inflammatory responses, and its inhibition can modulate the production of pro-inflammatory cytokines.[8]

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological activity of representative quinolinone compounds from the literature, showcasing their potency against various bacterial and cancer cell lines.

Table 1: Antibacterial Activity of Fluoroquinolone Analogs

| Compound | Target Strain | MIC (μg/mL) | Reference |

| Ciprofloxacin | S. aureus | 0.250 | [9] |

| E. faecalis | 0.250 | [9] | |

| E. coli | 0.013 | [9] | |

| FQH-1 | S. aureus | 32 | [9] |

| E. coli | 0.5 | [9] | |

| Compound 5d | MRSA | 0.016 (nM) | [10] |

| S. aureus | 0.016 (nM) | [10] | |

| Compound 5i | MRSA | 0.125 (μM) | [10] |

| S. aureus | 0.125 (μM) | [10] |

MIC: Minimum Inhibitory Concentration.

Table 2: In Vitro Anticancer Activity of Quinolinone Derivatives

| Compound | Target Cell Line | Cancer Type | IC50 (μM) | Reference |

| Quinoline-Chalcone 12e | MGC-803 | Gastric | 1.38 | [11][12] |

| HCT-116 | Colon | 5.34 | [11][12] | |

| MCF-7 | Breast | 5.21 | [11][12] | |

| 5-Fu (Control) | MGC-803 | Gastric | 6.22 | [12] |

| HCT-116 | Colon | 10.4 | [12] | |

| MCF-7 | Breast | 11.1 | [12] | |

| Sulfonamide 3c | C-32 | Melanoma | Comparable to Cisplatin | [13] |

| MDA-MB-231 | Breast | Comparable to Cisplatin | [13] | |

| A549 | Lung | Comparable to Cisplatin | [13] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key synthetic reactions used to prepare the quinolinone core.

Protocol 1: Gould-Jacobs Reaction (Microwave-Assisted Synthesis)

This protocol describes a modern, efficient microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.[7][14]

-

Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), 2.5 mL microwave vial, magnetic stirring bar, Biotage® Initiator+ microwave synthesis system, ice-cold acetonitrile.

-

Procedure:

-

Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[15]

-

Seal the vial and heat the mixture to 250 °C using a microwave synthesis system for a designated time (e.g., 10-30 minutes, optimization may be required).[15]

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[7][15]

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[7][15]

-

Dry the resulting solid under vacuum.[7]

-

Analyze the product by HPLC-MS to determine purity and confirm identity.[15]

-

Protocol 2: Camps Cyclization (General Procedure)

This protocol outlines a general procedure for the base-mediated Camps cyclization.[5]

-

Materials: o-Acylaminoacetophenone, suitable solvent (e.g., ethanol, 1,4-dioxane), aqueous base (e.g., NaOH), round-bottom flask, reflux condenser.

-

Procedure:

-

Dissolve the o-acylaminoacetophenone (1.0 equivalent) in the chosen solvent in a round-bottom flask.[5]

-

Add the aqueous base (e.g., 10% NaOH, 3.0-3.5 equivalents) to the solution.[5]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired quinolinone isomer(s).[5]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to quinolinone compounds.

Caption: Generalized workflow for the synthesis and biological evaluation of novel quinolinone compounds.

Caption: Mechanism of action of fluoroquinolone antibiotics targeting DNA gyrase and topoisomerase IV.

Caption: Inhibition of the canonical NF-κB signaling pathway by a quinolinone-based inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. ablelab.eu [ablelab.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is based on the acid-catalyzed condensation and cyclization of 2'-aminoacetophenone and 4-fluorobenzaldehyde. This method offers a straightforward and efficient route to the target compound. Included are a step-by-step experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The 2,3-dihydro-4(1H)-quinolinone core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. The incorporation of a 4-fluorophenyl substituent at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it a valuable building block for the development of novel therapeutic agents. This protocol details a reliable method for the laboratory-scale synthesis of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a one-pot reaction involving the Claisen-Schmidt condensation of 2'-aminoacetophenone with 4-fluorobenzaldehyde to form an o-aminochalcone intermediate, which then undergoes an intramolecular Michael addition (cyclization) under acidic conditions to yield the final product.

Experimental Protocol

Materials:

-

2'-Aminoacetophenone

-

4-Fluorobenzaldehyde

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-aminoacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol (30 mL).

-

Acid Catalysis: To the stirring solution, add concentrated hydrochloric acid (0.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Expected Value |

| Reaction Time | 6 - 8 hours |

| Yield | 75 - 85% |

| Purity (by HPLC) | >98% |

| Appearance | Pale yellow solid |

| Melting Point | 155-158 °C |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway: PI3K/Akt Pathway

Quinolinone derivatives are often investigated for their potential as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for the Synthesis and Biological Context of 2-(4-Fluorophenyl)-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] In particular, fluorinated 2-arylquinolines have garnered significant attention for their potential in developing targeted cancer therapies.[1] This document provides detailed protocols related to the synthesis of quinolines from 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, clarifies the reaction pathways, and discusses the relevant biological context for such compounds.

While the term "Friedländer annulation" is specified, it is important to note that the classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring.[3] The starting material, this compound, is already a cyclized system. Therefore, a direct Friedländer annulation is not the chemically appropriate transformation. Instead, this dihydroquinolinone can be converted to the corresponding quinoline through an aromatization (dehydrogenation) reaction.

These application notes will provide protocols for two key synthetic strategies:

-

Aromatization: The conversion of this compound to 2-(4-Fluorophenyl)-4-hydroxyquinoline.

-

Classical Friedländer Annulation: A standard protocol for synthesizing a 2-(4-fluorophenyl)quinoline derivative from typical starting materials, illustrating the conventional application of this reaction.

Part 1: Aromatization of this compound

The conversion of a 2,3-dihydro-4(1H)-quinolinone to a quinoline is an oxidative dehydrogenation or aromatization reaction. This transformation can be achieved using various oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common and effective reagent for such processes.[4][5] Palladium-based catalysts can also be employed for the dehydrogenation of N-heterocycles.[2][6] The product of this reaction is expected to be a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form.

Proposed Reaction Scheme

Caption: Proposed aromatization of the starting material.

Experimental Protocol: Dehydrogenation using DDQ

This protocol is based on general procedures for the dehydrogenation of similar heterocyclic ketones.[4][7]

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dioxane or Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-